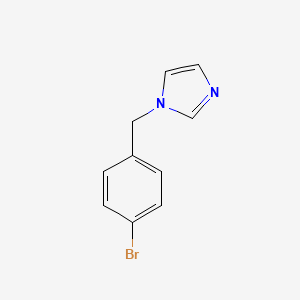

1-(4-bromobenzyl)-1H-imidazole

CAS No.: 72459-46-2

Cat. No.: VC2342536

Molecular Formula: C10H9BrN2

Molecular Weight: 237.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72459-46-2 |

|---|---|

| Molecular Formula | C10H9BrN2 |

| Molecular Weight | 237.10 g/mol |

| IUPAC Name | 1-[(4-bromophenyl)methyl]imidazole |

| Standard InChI | InChI=1S/C10H9BrN2/c11-10-3-1-9(2-4-10)7-13-6-5-12-8-13/h1-6,8H,7H2 |

| Standard InChI Key | MZJSYLIOMLCYIS-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CN2C=CN=C2)Br |

| Canonical SMILES | C1=CC(=CC=C1CN2C=CN=C2)Br |

Introduction

Chemical Structure and Properties

1-(4-bromobenzyl)-1H-imidazole consists of an imidazole ring with a 4-bromobenzyl group attached to one of the nitrogen atoms. The molecular structure can be visualized as a planar imidazole ring connected to a para-substituted benzene ring via a methylene bridge.

Table 1: Physicochemical Properties of 1-(4-bromobenzyl)-1H-imidazole

| Property | Value |

|---|---|

| CAS Number | 72459-46-2 |

| Molecular Formula | C₁₀H₉BrN₂ |

| Molecular Weight | 237.09600 g/mol |

| Density | 1.44 g/cm³ |

| Melting Point | 75°C |

| Boiling Point | 371.5°C at 760 mmHg |

| Flash Point | 178.4°C |

| Appearance | Solid |

The compound's structure features several key characteristics that influence its reactivity and applications. The imidazole ring, with its two nitrogen atoms in positions 1 and 3, contributes to the compound's basic character. The presence of the bromine atom at the para position of the benzyl group provides a reactive site for further functionalization through various coupling reactions, making this compound valuable as a synthetic intermediate .

The structural features of 1-(4-bromobenzyl)-1H-imidazole also contribute to its ability to form hydrogen bonds and participate in π-π stacking interactions, which can be crucial for its binding to biological targets and its potential medicinal applications. The bromine substituent enhances lipophilicity and can facilitate membrane permeation, which is an important consideration for drug development .

Synthesis Methods

Several synthetic approaches have been documented for the preparation of 1-(4-bromobenzyl)-1H-imidazole and structurally related compounds. The most common methods involve alkylation of imidazole with appropriate benzyl halides.

Nucleophilic Substitution Method

One of the most straightforward approaches involves the nucleophilic substitution reaction between imidazole and 4-bromobenzyl bromide under basic conditions:

-

Imidazole is deprotonated using a suitable base such as potassium carbonate or sodium hydride.

-

The resulting nucleophile reacts with 4-bromobenzyl bromide through an SN2 mechanism.

-

The reaction is typically carried out in an aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile at elevated temperatures .

One-Pot Synthesis Methods

Recent developments in synthetic methodology have led to more efficient one-pot procedures for synthesizing imidazole derivatives. As described in research by Chen et al., imidazole derivatives can be prepared using solvent-free conditions:

-

Aromatic o-phenylenediamines, aromatic aldehydes, and ammonium acetate are mixed and heated to approximately 70°C.

-

The reaction proceeds through a condensation mechanism, followed by cyclization.

-

This environmentally friendly method provides high yields under mild reaction conditions and can be adapted for the synthesis of various substituted imidazoles including brominated derivatives .

Metal-Catalyzed Routes

Copper-catalyzed synthetic routes have also been developed for the preparation of imidazole derivatives:

-

Cu(OTf)₂ and I₂ can catalyze the formation of 1,2,4-trisubstituted-(1H)-imidazoles through C-C bond cleavage of chalcones and benzylamines.

-

This approach offers a novel route to complex imidazole structures with various substituents.

-

The reaction typically proceeds at 50-70°C in toluene, providing moderate to good yields .

These synthetic methods highlight the versatility and accessibility of 1-(4-bromobenzyl)-1H-imidazole and related compounds, making them valuable starting materials in organic synthesis and drug discovery programs.

Applications

Medicinal Chemistry Applications

1-(4-bromobenzyl)-1H-imidazole and structurally related compounds have found significant applications in medicinal chemistry due to their diverse biological activities:

Antimicrobial Agents

Imidazole derivatives, including 1-(4-bromobenzyl)-1H-imidazole, have demonstrated promising antimicrobial properties. Research by Desai et al. showed that imidazole compounds, particularly when combined with other pharmacophores such as thiazolidinone, exhibit strong inhibitory effects against various fungi. The substitution patterns on the benzyl group, including bromine at the para position, can significantly influence the antimicrobial potency of these compounds .

Antituberculosis Activity

Several imidazole derivatives have been investigated for their activity against Mycobacterium tuberculosis. A study by Mukherjee et al. revealed that certain imidazole compounds can enhance the activity of isoniazid or rifampicin when used in combination. The presence of halogen substituents, such as bromine or chlorine, on the benzene ring has been found to increase the antimycobacterial activity .

Building Blocks in Organic Synthesis

The presence of the bromine atom makes 1-(4-bromobenzyl)-1H-imidazole a valuable building block in organic synthesis. The bromine substituent can undergo various transformations:

-

Cross-coupling reactions (Suzuki, Sonogashira, Heck)

-

Metal-halogen exchange reactions

-

Nucleophilic substitution reactions

These transformations allow for the generation of more complex molecules with diverse functionalities .

Materials Science

Imidazole derivatives have applications in materials science, particularly in the development of:

-

Ionic liquids

-

Coordination polymers

-

Metal-organic frameworks (MOFs)

-

Corrosion inhibitors

The nitrogen atoms in the imidazole ring can coordinate with various metals, making these compounds useful in the synthesis of metal complexes with potential catalytic or material applications .

Biological Activities

Enzyme Inhibition

1-(4-bromobenzyl)-1H-imidazole and similar compounds have been studied for their ability to inhibit various enzymes. The imidazole ring can interact with the active sites of enzymes through hydrogen bonding and coordination with metal ions, making these compounds potential enzyme inhibitors .

Structure-Activity Relationships

Studies on structure-activity relationships of imidazole derivatives have revealed important insights into how structural modifications affect biological activity:

-

The position and nature of substituents on the phenyl ring significantly influence binding affinity and biological activity.

-

The presence of a bromine atom at the para position of the benzyl group can enhance lipophilicity and membrane permeability.

-

The imidazole ring provides key interactions with biological targets through hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

Comparison with Chlorinated Analogs

The properties and applications of 1-(4-bromobenzyl)-1H-imidazole can be compared with its chlorinated analog, 1-(4-chlorobenzyl)-1H-imidazole:

Table 2: Comparison of Brominated and Chlorinated Analogs

| Property | 1-(4-bromobenzyl)-1H-imidazole | 1-(4-chlorobenzyl)-1H-imidazole |

|---|---|---|

| Molecular Weight | 237.10 g/mol | 192.65 g/mol |

| Reactivity in Cross-coupling | Higher reactivity in Suzuki coupling | Lower reactivity in Suzuki coupling |

| Lipophilicity | Higher | Lower |

| Biological Activity | Potentially stronger binding to certain targets | May have different specificity profiles |

The bromine substituent typically confers higher lipophilicity compared to chlorine, which can influence membrane permeability and distribution in biological systems. Additionally, the carbon-bromine bond is weaker than the carbon-chlorine bond, potentially making the brominated compound more reactive in certain chemical transformations.

Imidazole vs. Benzimidazole Derivatives

Comparing 1-(4-bromobenzyl)-1H-imidazole with benzimidazole derivatives provides insights into how structural modifications affect properties and applications:

-

Benzimidazole derivatives typically exhibit higher thermal stability and often show stronger interactions with biological targets due to the extended aromatic system.

-

The simple imidazole structure of 1-(4-bromobenzyl)-1H-imidazole provides greater flexibility and different binding characteristics.

-

Both classes of compounds have been explored for medicinal applications, with benzimidazoles showing particular promise as topoisomerase inhibitors and antimicrobial agents .

Current Research Trends

Medicinal Chemistry Research

Current research in medicinal chemistry is exploring the potential of 1-(4-bromobenzyl)-1H-imidazole and related compounds for various therapeutic applications:

-

Development of novel antimicrobial agents to address the growing problem of antimicrobial resistance.

-

Investigation of anticancer properties, particularly through mechanisms involving DNA binding and enzyme inhibition.

-

Exploration of neurological applications, including the development of compounds targeting GABA-A receptors .

Synthetic Methodology Advancements

Recent advances in synthetic methodology are focused on developing more efficient and environmentally friendly procedures for preparing imidazole derivatives:

-

Solvent-free and one-pot synthetic methods that reduce waste and energy consumption.

-

Metal-catalyzed reactions that provide access to more complex structures.

-

Green chemistry approaches that utilize renewable resources and minimize the use of hazardous reagents .

Materials Science Applications

Emerging research in materials science is exploring the potential of imidazole derivatives for various applications:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume